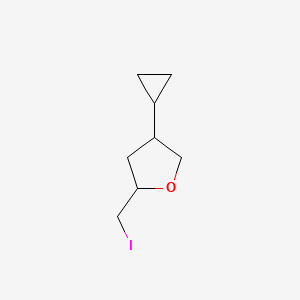

4-Cyclopropyl-2-(iodomethyl)oxolane

Description

Significance of Oxolane Ring Systems in Organic Synthesis and Chemical Diversity

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a fundamental structural unit in a vast array of natural products and synthetic compounds. nih.govwikipedia.org Its prevalence stems from its relative stability and the stereochemical control that its puckered envelope and twist conformations can impart on a molecule. dalalinstitute.com The oxygen atom within the ring can act as a hydrogen bond acceptor, influencing the solubility and intermolecular interactions of the parent molecule. mdpi.com In the realm of organic synthesis, the oxolane ring is not merely a passive scaffold but can actively participate in reactions or direct the stereochemical outcome of transformations at adjacent positions. The synthesis of substituted THFs has been the subject of extensive research, with numerous methods developed to access these valuable structures. wikipedia.org

The Role of Iodomethyl Moieties as Versatile Functional Groups in Chemical Transformations

The iodomethyl group (-CH₂I) is a highly valued functional group in organic synthesis due to the unique properties of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. researchgate.net This high reactivity allows for the facile introduction of a wide range of functionalities by displacement of the iodine atom. researchgate.net Furthermore, the iodomethyl group can participate in a variety of other transformations, including radical reactions and oxidative conversions to aldehydes and ketones. ornl.govresearchgate.net The presence of an iodomethyl substituent transforms a relatively inert alkyl chain into a reactive handle for molecular elaboration.

Unique Chemical and Steric Considerations of Cyclopropyl (B3062369) Substituents

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique electronic and steric properties. wikipedia.org Due to significant angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5°, the bonding orbitals have a high degree of p-character, leading to properties that are often compared to those of a carbon-carbon double bond. dalalinstitute.commaricopa.edu This "alkene-like" character allows the cyclopropyl group to participate in conjugation and stabilize adjacent carbocations through hyperconjugation. wikipedia.orgstackexchange.com Sterically, the cyclopropyl group is a rigid and bulky substituent that can influence the conformation of the molecule and direct the approach of reagents in a chemical reaction. chemistryworld.com This steric hindrance can be exploited to achieve high levels of stereoselectivity in synthetic transformations.

Scope and Objectives of Research Endeavors Related to 4-Cyclopropyl-2-(iodomethyl)oxolane

Research focused on this compound would likely encompass several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to access this molecule. Given the presence of two stereocenters (at positions 2 and 4 of the oxolane ring), controlling the relative and absolute stereochemistry would be a significant challenge and a primary research goal.

Another major research avenue would involve exploring the reactivity of the iodomethyl group. This would include systematic studies of its behavior in nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, carbanions). Understanding how the adjacent cyclopropyl group influences the rate and outcome of these reactions would be of fundamental importance.

Furthermore, investigations into the conformational preferences of the molecule would be crucial. The interplay between the puckered oxolane ring and the rigid cyclopropyl group would dictate the three-dimensional shape of the molecule, which in turn would affect its reactivity and its interactions with other molecules, such as biological receptors. Computational modeling and spectroscopic techniques like NMR would be invaluable tools in these studies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13IO |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

4-cyclopropyl-2-(iodomethyl)oxolane |

InChI |

InChI=1S/C8H13IO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2 |

InChI Key |

MTLLOERBLMHOJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC(OC2)CI |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Cyclopropyl 2 Iodomethyl Oxolane

Formation of the Oxolane Ring System

The synthesis of the 4-cyclopropyloxolane core can be achieved through various modern synthetic strategies, each offering distinct advantages in terms of stereocontrol and functional group tolerance.

Intramolecular nucleophilic substitution is a classical and reliable method for the formation of cyclic ethers. nih.gov In the context of synthesizing a 4-cyclopropyloxolane, this would typically involve a precursor containing a hydroxyl group and a suitable leaving group at the appropriate positions. The key step is the intramolecular SN2 reaction of a hydroxyl nucleophile, which displaces a leaving group (e.g., a halide or sulfonate) to form the tetrahydrofuran (B95107) ring. nih.gov The stereochemical outcome of such cyclizations is often predictable and can be controlled by the stereochemistry of the starting material.

Another powerful approach within this category is the intramolecular opening of an epoxide. The synthesis of tetrahydrofurans via the intramolecular addition of an alcohol to an epoxide is a well-established strategy. nih.gov For the synthesis of a 4-cyclopropyloxolane derivative, a precursor such as a 4-cyclopropyl-substituted epoxy alcohol would be required. The cyclization can be promoted by either acid or base, with the regioselectivity of the ring-opening being a critical factor.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various ring sizes, including five-membered heterocycles. organic-chemistry.org The synthesis of an oxolane ring via RCM would involve a diene precursor containing an ether linkage. For the specific target, a diallylic ether derivative with a cyclopropyl-containing backbone would be a suitable substrate. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts. nih.govmdpi.com A key advantage of RCM is its tolerance to a wide range of functional groups. organic-chemistry.org The resulting unsaturated cyclic ether can then be readily hydrogenated to afford the saturated oxolane ring.

| Catalyst Generation | Key Features | Typical Reaction Conditions | Reference |

| Grubbs' First Generation | Good activity for terminal olefins. | Dichloromethane (DCM) as solvent, often at reflux. | nih.gov |

| Grubbs' Second Generation | Higher activity and broader substrate scope, including less reactive olefins. | Dichloromethane (DCM) or toluene, often at room temperature or slightly elevated temperatures. | nih.gov |

| Hoveyda-Grubbs' Second Generation | Enhanced stability and catalyst recovery. | Dichloromethane (DCM) or toluene. | nih.gov |

Modern methods for C-H functionalization have opened new avenues for ether synthesis. Intramolecular C-H alkoxylation, catalyzed by transition metals such as iron, can be a highly efficient way to construct tetrahydrofuran rings. nih.gov This approach would involve a substrate with a suitably positioned alcohol and a C-H bond that can be selectively functionalized. The reaction often proceeds with high regioselectivity and can be used to create complex polycyclic systems. nih.gov

Oxidative cyclization of unsaturated alcohols is another relevant pathway. For instance, the treatment of tertiary alcohols containing a delta-hydrogen with reagents like silver salts and bromine can lead to the formation of substituted tetrahydrofurans. american.edu

Radical cyclizations offer a mild and efficient method for the formation of five- and six-membered rings. wikipedia.org For the synthesis of a 4-cyclopropyloxolane, a radical precursor, often generated from a halide or a xanthate, can undergo an intramolecular cyclization onto a tethered alkene. The 5-exo-trig cyclization is generally favored, leading to the desired five-membered ring. wikipedia.org These reactions are often initiated by radical initiators such as AIBN or by photoredox catalysis. nih.govharvard.edu

Visible-light-mediated deoxygenative cyclization of diols represents a sustainable and halogen-free approach. nih.gov In this method, a monoallylated diol can be activated and then undergo an intramolecular cyclization to form the tetrahydrofuran ring. nih.gov Photochemical ring expansion of smaller heterocycles, like oxetanes, can also be a viable, albeit less direct, route to tetrahydrofuran derivatives. rsc.orgresearchgate.net

| Cyclization Type | Key Features | Initiator/Catalyst | Reference |

| Radical Cyclization | Tolerant of various functional groups; proceeds via 5-exo-trig pathway. | AIBN, Bu3SnH, or photoredox catalysts. | wikipedia.orgharvard.edu |

| Visible-Light-Mediated Deoxygenative Cyclization | Sustainable, halogen-free activation of a hydroxyl group. | Visible light, photoredox catalyst. | nih.gov |

| Photochemical Ring Expansion | Metal-free conditions for the synthesis of tetrahydrofuran derivatives from oxetanes. | Blue LEDs. | rsc.orgresearchgate.net |

Introduction of the Iodomethyl Moiety

Once the 4-cyclopropyloxolane ring with a suitable precursor at the 2-position is synthesized, the final step is the introduction of the iodomethyl group.

The most straightforward approach for the introduction of the iodomethyl group is the direct conversion of a primary alcohol, specifically 2-(hydroxymethyl)-4-cyclopropyloxolane. This transformation can be achieved using a variety of standard iodinating agents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. Other reagents such as phosphorus triiodide (PBr3), or a combination of iodine, triphenylphosphine, and imidazole (B134444) are also frequently employed for this purpose.

Alternatively, the iodomethyl group can be introduced via a two-step sequence involving the conversion of the primary alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone (B3395972) (the Finkelstein reaction). While less direct, this method can sometimes offer advantages in terms of milder reaction conditions and purification. A related precursor, 2-acetoxymethyl-4-iodo-1-butyl acetate (B1210297), has been synthesized as an intermediate in the preparation of antiviral drugs, highlighting the utility of iodination of acetate precursors in similar systems. derpharmachemica.com

Halogen Exchange Reactions (e.g., Finkelstein Reaction)

One of the most straightforward and widely utilized methods for the synthesis of alkyl iodides is the Finkelstein reaction. This nucleophilic substitution reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the formation of the alkyl iodide due to the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates out of the solution.

In the context of synthesizing 4-cyclopropyl-2-(iodomethyl)oxolane, a plausible precursor would be 4-cyclopropyl-2-(chloromethyl)oxolane. The reaction would proceed as follows:

Table 1: Key Parameters of the Finkelstein Reaction

| Parameter | Description |

| Substrate | 4-Cyclopropyl-2-(chloromethyl)oxolane or 4-cyclopropyl-2-(bromomethyl)oxolane |

| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) |

| Solvent | Acetone or other polar aprotic solvents |

| Driving Force | Precipitation of NaCl or NaBr in acetone |

| Reaction Type | SN2 (bimolecular nucleophilic substitution) |

The efficiency of the Finkelstein reaction is dependent on the nature of the leaving group (Br > Cl) and the steric hindrance at the reaction center. For a primary halide like the one in the proposed precursor, the SN2 mechanism is highly favored, leading to a clean inversion of stereochemistry if a chiral center were present at the carbon bearing the halogen.

Radical Iodination Techniques

Radical iodination offers an alternative pathway to introduce an iodine atom onto the oxolane ring system. While direct radical iodination of alkanes is often challenging due to the unfavorable thermodynamics of the iodine atom propagation steps, intramolecular radical cyclizations can be highly effective. A relevant example is the iodocyclization of vinylcyclopropanes to form cyclopropyl-fused tetrahydrofurans.

A study by Horne and co-workers in 2025 detailed the synthesis of oxabicyclo[3.1.0]hexanols from vinylcyclopropanes using N-iodosuccinimide (NIS) as an electrophilic iodine source. researchgate.net This type of reaction proceeds through an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by a suitably positioned nucleophile, in this case, the oxygen of a carbonyl group that is subsequently reduced to the alcohol on the oxolane ring. A similar strategy could be envisioned for the synthesis of this compound by starting with a suitable unsaturated precursor.

Table 2: Iodocyclization of a Vinylcyclopropane Precursor

| Reactant | Reagent | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Vinylcyclopropane | N-Iodosuccinimide (NIS) | Oxabicyclo[3.1.0]hexanol | 69 | Single diastereomer | Horne et al., 2025 researchgate.net |

This method highlights the power of intramolecular reactions to construct complex heterocyclic systems with concomitant introduction of an iodomethyl group. The stereochemical outcome of the reaction is often controlled by the geometry of the starting material and the transition state of the cyclization.

Organometallic Routes to C-I Bond Formation

Organometallic reagents provide a versatile toolkit for the formation of carbon-halogen bonds. For the synthesis of this compound, an organometallic precursor, such as an organolithium or organomagnesium species, could be reacted with an iodine source. For instance, treatment of a suitable organolithium compound with molecular iodine (I₂) would lead to the desired iodinated product.

This approach offers the advantage of regioselectivity, as the position of the iodine atom is determined by the initial position of the metal. However, the compatibility of the organometallic reagent with other functional groups present in the molecule must be carefully considered.

Stereocontrolled Cyclopropanation Reactions

The construction of the cyclopropane (B1198618) ring is a critical step in the synthesis of the target molecule. Several powerful methods exist for the stereocontrolled formation of cyclopropanes.

Simmons-Smith Reaction and Its Variants for Cyclopropyl (B3062369) Formation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.comthermofisher.com This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of this compound, a precursor such as 2-(iodomethyl)-4-vinyloxolane could be subjected to Simmons-Smith conditions. A key feature of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups, which can chelate to the zinc carbenoid and direct the cyclopropanation to the syn face of the double bond. This provides a powerful tool for controlling the diastereoselectivity of the reaction.

Table 3: Key Features of the Simmons-Smith Reaction

| Feature | Description |

| Reagents | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (B1219324) (Et₂Zn) |

| Substrate | Alkene |

| Mechanism | Concerted addition of a zinc carbenoid |

| Stereochemistry | Stereospecific (retention of alkene geometry) |

| Directing Groups | Hydroxyl groups can direct the cyclopropanation |

Variants of the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc instead of the zinc-copper couple, can offer improved reactivity and yields. wikipedia.orgthermofisher.com

Donor-Acceptor Cyclopropane Synthesis Methodologies

Donor-acceptor (D-A) cyclopropanes are versatile synthetic intermediates characterized by the presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring. uni-freiburg.denih.govrsc.org These strained rings can undergo a variety of ring-opening and cycloaddition reactions. The synthesis of D-A cyclopropanes often involves the reaction of an electron-rich alkene with a diazo compound bearing an electron-withdrawing group, catalyzed by a transition metal such as rhodium or copper.

In the context of our target molecule, one could envision a strategy where a vinyl ether derivative of an oxolane (the donor) reacts with a diazoacetate (the acceptor) to form a donor-acceptor cyclopropane. This cyclopropane could then be further manipulated to install the iodomethyl group. The presence of the donor and acceptor groups facilitates the cyclopropanation and activates the resulting ring for subsequent transformations.

Catalytic Asymmetric Cyclopropanation Approaches

The development of catalytic asymmetric cyclopropanation reactions has been a major focus in modern organic synthesis, allowing for the enantioselective construction of cyclopropane rings. These methods typically employ chiral transition metal catalysts, often based on rhodium, copper, or ruthenium, in combination with a diazo compound. nih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net

For the synthesis of an enantiomerically enriched form of this compound, a chiral catalyst would be used to control the facial selectivity of the cyclopropanation of a suitable alkenyl oxolane precursor. The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity.

Table 4: Examples of Chiral Catalysts for Asymmetric Cyclopropanation

| Metal | Chiral Ligand Type | Typical Diazo Reagent |

| Rhodium | Chiral Carboxamidates, Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] | Ethyl diazoacetate |

| Copper | Bis(oxazoline) (BOX), Schiff bases | Diazoacetates, Diazoketones |

| Ruthenium | Salen complexes | Ethyl diazoacetate |

These catalytic methods offer an efficient and atom-economical route to chiral cyclopropanes, which are valuable building blocks in medicinal chemistry and natural product synthesis. The development of new catalysts continues to expand the scope and utility of asymmetric cyclopropanation.

Enantioselective Synthesis of Chiral Stereoisomers of this compound

The creation of the two stereocenters in this compound requires sophisticated asymmetric synthetic methods. The primary approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, biocatalytic methods, and the resolution of racemic mixtures. These strategies can be employed to either set the stereochemistry during the formation of the oxolane ring or to prepare chiral precursors that are then cyclized.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. nih.gov An auxiliary is a chiral moiety that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. nih.gov For the synthesis of this compound, a chiral auxiliary could be used to introduce chirality in a precursor, for instance, through a stereoselective aldol (B89426) reaction or alkylation.

A plausible strategy involves the use of an Evans-type oxazolidinone auxiliary. nih.gov The synthesis could commence with the acylation of a chiral oxazolidinone, for example, (S)-4-benzyl-2-oxazolidinone, with a suitable acyl chloride. The resulting N-acyl oxazolidinone can then undergo a diastereoselective aldol reaction with cyclopropanecarboxaldehyde (B31225) to introduce the cyclopropyl group and set one of the stereocenters. Subsequent reduction of the ketone and removal of the auxiliary would yield a chiral diol, which can then be cyclized to the corresponding 2-(hydroxymethyl)-4-cyclopropyloxolane. The final step would be the conversion of the hydroxyl group to an iodide.

Alternatively, a temporary stereocenter approach can be employed. This involves an aldol reaction between a chiral N-propionyl oxazolidinone and an α,β-unsaturated aldehyde to create a syn-aldol product. rsc.org This is followed by a directed cyclopropanation of the alkene, where the existing hydroxyl group directs the stereochemistry of the newly formed cyclopropane ring. A final retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding a chiral cyclopropanecarboxaldehyde with high enantiomeric excess. rsc.org This aldehyde can then be further elaborated to the target oxolane.

Table 1: Diastereoselective Aldol Reaction using a Chiral Auxiliary

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropanecarboxaldehyde | (S)-4-benzyl-2-oxazolidinone | >95:5 | 85-95 | nih.gov |

This table presents representative data for aldol reactions analogous to those that could be used in the synthesis of a precursor to this compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Various catalytic methods can be envisioned for the synthesis of this compound.

One approach is the catalytic asymmetric cyclopropanation of an α,β-unsaturated ester or ketone using a chiral catalyst, such as a ruthenium(II) complex, to introduce the chiral cyclopropyl moiety early in the synthesis. nih.gov The resulting cyclopropyl-containing carbonyl compound can then be converted to a homoallylic alcohol, which can undergo an intramolecular iodocyclization to form the desired oxolane ring.

Another powerful strategy is the asymmetric hydroformylation or Heck reaction of a suitable olefin precursor. For instance, a Pd-catalyzed Hayashi-Heck arylation of 2,3-dihydrofuran (B140613) can generate a 5-aryl-2,3-dihydrofuran, which can then undergo a highly diastereoselective Rh-catalyzed hydroformylation to yield anti-2,4-disubstituted tetrahydrofurans. rsc.org While this example uses an aryl group, a similar strategy could potentially be adapted for a cyclopropyl group.

Furthermore, a one-pot asymmetric synthesis of 2-substituted tetrahydrofurans has been achieved through an allylboration–hydroboration–iodination–cyclization sequence starting from aldehydes. nih.gov Adapting this to cyclopropyl-containing substrates could provide a direct route to the target molecule. For example, an asymmetric vinylation of an aldehyde followed by a diastereoselective iodocyclopropanation can produce iodocyclopropyl alcohols with high enantioselectivity. nih.govnih.gov

Table 2: Asymmetric Catalysis in the Synthesis of Tetrahydrofuran Precursors

| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hayashi-Heck Arylation | (R)-hexaMeOBiphep | 2,3-dihydrofuran | 94% | 56% | rsc.org |

| Asymmetric Allylboration | (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diol | Benzaldehyde | 98% | 75% | nih.gov |

This table showcases data from asymmetric catalytic reactions that could be applied to the synthesis of this compound or its precursors.

Biocatalysis, utilizing enzymes for chemical transformations, offers high selectivity under mild reaction conditions. For the synthesis of chiral this compound, enzymes like lipases, ketoreductases, and ene-reductases could be employed.

A key strategy is the kinetic resolution of a racemic precursor. For example, a racemic alcohol, such as 4-cyclopropyl-tetrahydrofuran-2-methanol, could be resolved using a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in the presence of an acyl donor. researchgate.net The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. Both enantiomers of the precursor can thus be obtained in high optical purity.

Alternatively, the asymmetric reduction of a ketone precursor using a ketoreductase can establish the desired stereochemistry at one of the chiral centers. frontiersin.orgabap.co.in For instance, the reduction of a 4-cyclopropyl-γ-ketoester could yield a chiral γ-hydroxyester, a direct precursor for the formation of a chiral γ-butyrolactone, which can then be reduced to the diol and cyclized. Dynamic kinetic resolution, where the substrate is racemized in situ while one enantiomer is selectively reduced, can provide the desired product in high yield and enantiomeric excess. frontiersin.org

Table 3: Biocatalytic Resolution and Reduction

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lipase PS-30 | Racemic bis-tetrahydrofuran alcohol | (R)-bis-tetrahydrofuran alcohol | >99% | ~50% (for resolved alcohol) | researchgate.net |

| Ketoreductase (WTEA) | α-amido-β-keto ester | syn-α-amido-β-hydroxy ester | >99% | >99% | frontiersin.org |

This table provides examples of biocatalytic transformations relevant to the synthesis of chiral precursors for this compound.

When a racemic mixture of this compound or a precursor is synthesized, resolution techniques can be employed to separate the enantiomers. nih.gov Besides enzymatic kinetic resolution as described above, chemical kinetic resolution is a powerful alternative.

In chemical kinetic resolution, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic substrate. nih.govnih.gov For instance, a racemic alcohol precursor could be acylated using a chiral acylation agent, leading to the formation of a diastereomeric mixture of esters that can be separated by chromatography. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure alcohols.

Another approach is the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form salts or amides. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization or chromatography. Once separated, the chiral resolving agent can be cleaved to afford the pure enantiomers of the target compound. For example, a kinetic resolution of racemic α-quaternary carboxylic acids has been achieved via bromolactonization catalyzed by a chiral bifunctional sulfide, affording both the unreacted acid and the lactone product in high enantiomeric excess. nih.gov

Table 4: Chemical Kinetic Resolution

| Reaction Type | Chiral Reagent/Catalyst | Substrate | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Bromolactonization | BINOL-derived chiral bifunctional sulfide | Racemic α-quaternary carboxylic acid | >26 | nih.gov |

| Acylation | Chiral DMAP derivative | Racemic secondary alcohol | up to 71 | nih.gov |

This table illustrates the efficiency of various chemical kinetic resolution methods applicable to precursors of the target molecule.

Q & A

Q. What are the established synthetic routes for 4-Cyclopropyl-2-(iodomethyl)oxolane, and what reaction parameters critically influence yield?

- Methodological Answer: The synthesis typically involves cyclopropanation of an oxolane precursor followed by iodomethylation. Key steps include:

- Cyclopropanation: Using transition-metal catalysts (e.g., Rh(II)) to introduce the cyclopropyl group via carbene transfer.

- Iodomethylation: Nucleophilic substitution (e.g., KI in polar aprotic solvents like DMF) at the oxolane's methyl position.

Yield optimization depends on: - Temperature control (0–25°C for cyclopropanation to avoid side reactions).

- Solvent polarity (higher polarity improves iodide nucleophilicity).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Reference analogous syntheses in phosphonate-containing oxolanes for reaction design .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should structural features guide interpretation?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet splitting due to ring strain) and iodomethyl protons (δ 3.0–3.5 ppm, coupling with adjacent oxolane oxygen).

- ¹³C NMR: Confirm cyclopropyl carbons (δ 8–15 ppm) and iodomethyl carbon (δ 20–30 ppm).

- IR Spectroscopy: Detect C-I stretching (500–600 cm⁻¹) and oxolane C-O-C vibrations (1050–1150 cm⁻¹).

- Mass Spectrometry: ESI-MS for molecular ion [M+H]⁺ and isotopic patterns (iodine’s 127/129 amu split).

Always compare experimental data with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for iodinated oxolane derivatives?

- Methodological Answer:

- Controlled Replication: Reproduce experiments under identical conditions (e.g., TGA heating rate 10°C/min, N₂ atmosphere).

- Purity Assessment: Use HPLC to rule out impurities affecting decomposition profiles.

- Computational Modeling: Apply DFT to calculate bond dissociation energies (BDEs) and identify vulnerable sites (e.g., C-I vs. oxolane ring).

- Surface Reactivity Studies: Investigate interfacial interactions (e.g., adsorption on silica) that may accelerate degradation .

Q. What strategies enhance regioselective functionalization of the oxolane ring for downstream applications?

- Methodological Answer:

- Protecting Groups: Temporarily block the iodomethyl group (e.g., silyl ethers) to direct reactions to the cyclopropyl moiety.

- Catalytic Systems: Use Pd(0) for cross-coupling at the iodomethyl site while preserving the oxolane ring.

- Solvent Effects: Non-polar solvents (e.g., toluene) favor steric control, enabling selective modification of less hindered positions.

Monitor regioselectivity via in-situ FTIR or LC-MS .

Q. How do computational approaches improve understanding of conformational behavior and reactivity?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects on oxolane ring puckering and cyclopropyl strain.

- Density Functional Theory (DFT): Calculate transition states for iodomethyl group reactions (e.g., SN2 vs. radical pathways).

- QSPR Models: Corrate structural descriptors (e.g., Hirshfeld charges) with experimental reactivity data.

Validate predictions with X-ray crystallography or variable-temperature NMR .

Q. How to design a kinetic study investigating hydrolysis of the iodomethyl group in aqueous systems?

- Methodological Answer:

- Experimental Setup: Vary pH (1–13), temperature (25–60°C), and ionic strength. Use buffered solutions to maintain pH.

- Analytical Methods: Track iodide release via ion chromatography or UV-Vis (starch-iodide assay).

- Data Modeling: Apply pseudo-first-order kinetics; calculate activation energy (Arrhenius plot) and entropy (Eyring equation).

Address side reactions (e.g., oxolane ring opening) by monitoring byproducts with GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.